(3-Ethoxycarbonylaminophenyl)acetic acid

Vue d'ensemble

Description

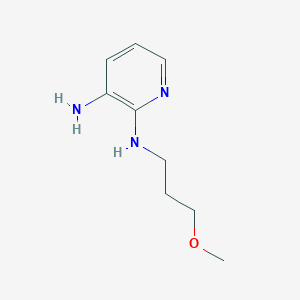

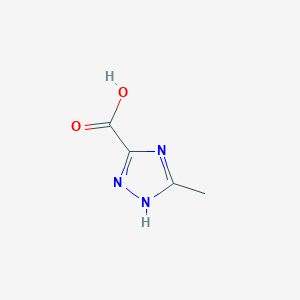

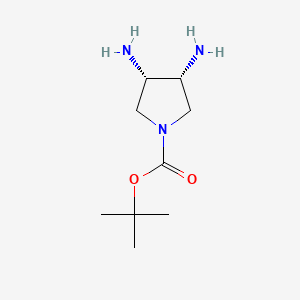

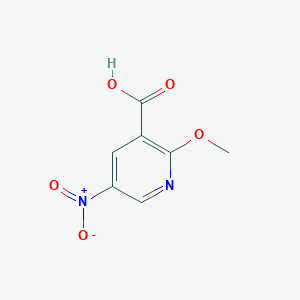

“(3-Ethoxycarbonylaminophenyl)acetic acid”, also known as ECPPA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has a molecular weight of 223.23 . The IUPAC name for this compound is {3-[(ethoxycarbonyl)amino]phenyl}acetic acid .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H13NO4 . The InChI code for this compound is 1S/C11H13NO4/c1-2-16-11(15)12-9-5-3-4-8(6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) .

Applications De Recherche Scientifique

Hydroxyphosphinylacetic Acid as a Chiral Auxiliary Compound

- Research Focus: The study explores 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid's potential as a versatile chiral phosphonic auxiliary. This compound may be useful as chiral derivatizing agents for amines and alcohols, as indicated by satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).

Synthesis of Acetic Acid from Various Feedstocks

- Research Focus: The paper reviews the synthesis of Acetic Acid (AA), highlighting its wide range of applications, such as in the synthesis of vinyl acetate monomer, cellulose acetate, and as a solvent for terephthalic acid synthesis. The paper discusses various commercialized chemical processes and catalytic systems for AA production (Budiman et al., 2016).

Oxidative Condensation of Methane to Acetic Acid

- Research Focus: This study focuses on the direct, selective, oxidative condensation of methane molecules to acetic acid at 180°C in liquid sulfuric acid, catalyzed by palladium. The research provides insights into new methods for acetic acid production, emphasizing the importance of catalysts in this process (Periana et al., 2003).

Study on Iridium Complex Catalyst for Acetic Acid Production

- Research Focus: The study highlights the use of iridium complex catalysts for the production of acetic acid by methanol carbonylation. It compares these catalysts with the traditional rhodium system, noting the stability and efficiency of iridium catalysts (Chen Jun-cheng, 2010).

Sugar Fragmentation in Maillard Reaction Cascade

- Research Focus: This research elucidates the formation of acetic acid based on volatile reaction products and non-volatile intermediates, revealing the chemical pathways involved in generating acetic acid from glucose (Davidek et al., 2006).

Synthesis of Acetic Acid via Methanol Hydrocarboxylation

- Research Focus: The paper discusses a method for producing acetic acid from CO2, methanol, and H2, using Ru–Rh bimetallic catalysts. This study contributes significantly to the field of synthetic chemistry, offering a new approach for acetic acid production and CO2 transformation (Qian et al., 2016).

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

It is likely that this compound, like other similar molecules, could influence a variety of biochemical pathways, leading to downstream effects on cellular functions .

Pharmacokinetics

It is known that many similar compounds are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of such compounds can be influenced by factors such as their chemical structure, formulation, and the physiological condition of the individual.

Result of Action

Analyse Biochimique

Biochemical Properties

(3-Ethoxycarbonylaminophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetic acid bacteria, which utilize this compound in oxidative fermentations . The compound’s interaction with enzymes such as acetic acid bacteria’s oxidoreductases facilitates the conversion of substrates into products, impacting metabolic pathways and cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect lipid metabolism in hepatic cells by activating the AMPKα signaling pathway . This activation leads to increased lipid oxidation and decreased lipid synthesis, thereby reducing liver fat accumulation. Additionally, this compound can alter cell membrane properties by modifying the acidity of the surrounding environment, which impacts cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain oxidoreductases, thereby affecting metabolic flux and gene expression . The binding interactions of this compound with biomolecules result in changes in cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce stress responses and cell death in yeast cells over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing liver fat accumulation and improving lipid metabolism . At higher doses, it can lead to toxic or adverse effects, including cell death and metabolic disturbances . Understanding the dosage effects is critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and participates in oxidative fermentations . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing cellular functions and biochemical reactions. Additionally, this compound can be metabolized into various intermediates, impacting overall metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to transport proteins. These properties are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications For example, this compound may localize to the cytoplasm or nucleus, where it interacts with enzymes and proteins to exert its biochemical effects

Propriétés

IUPAC Name |

2-[3-(ethoxycarbonylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-16-11(15)12-9-5-3-4-8(6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSQVCLXVJHQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609839 | |

| Record name | {3-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741254-28-4 | |

| Record name | {3-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)